molecular formula C22H18N2O2S B12382118 Antiproliferative agent-49

Antiproliferative agent-49

Cat. No.: B12382118
M. Wt: 374.5 g/mol
InChI Key: JDWBYRGOMKWXSF-UHFFFAOYSA-N
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Description

Antiproliferative agent-49 is a compound known for its ability to inhibit the proliferation of cancer cells. This compound has garnered significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. Antiproliferative agents are crucial in the treatment of cancer as they can prevent the growth and spread of malignant cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antiproliferative agent-49 typically involves a series of chemical reactions that include cycloaddition, condensation, and substitution reactions. One common synthetic route involves the [2+2]-cycloaddition of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the compound while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

Antiproliferative agent-49 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides or hydroxides, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Antiproliferative agent-49 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Antiproliferative agent-49 involves its interaction with specific molecular targets and pathways within the cell. It is known to induce apoptosis (programmed cell death) by increasing the production of reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential. This leads to the activation of pro-apoptotic proteins such as BAX and the inhibition of anti-apoptotic proteins like BCL-2 . Additionally, this compound can block the cell cycle at the G1 phase, preventing the replication of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Antiproliferative agent-49 include:

Uniqueness

This compound is unique due to its specific mechanism of action, which involves the induction of apoptosis through ROS production and mitochondrial disruption. This compound also has a favorable safety profile, making it a promising candidate for further development as an anticancer agent.

Properties

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

2-benzylsulfanyl-5-(4-phenylmethoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C22H18N2O2S/c1-3-7-17(8-4-1)15-25-20-13-11-19(12-14-20)21-23-24-22(26-21)27-16-18-9-5-2-6-10-18/h1-14H,15-16H2

InChI Key

JDWBYRGOMKWXSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN=C(O3)SCC4=CC=CC=C4

Origin of Product

United States

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